Cas no 952182-05-7 (3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine structure
952182-05-7 structure
Product name:3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS No:952182-05-7
MF:C8H14N4
MW:166.223560810089
MDL:MFCD09743507
CID:829829
PubChem ID:52911275

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
    • 3-ISOPROPYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
    • 3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
    • 5,6,7,8-TETRAHYDRO-3-ISOPROPYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
    • 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
    • HLVMFESFZBIMBC-UHFFFAOYSA-N
    • 6368AC
    • PB17639
    • AB1011646
    • AB0158504
    • AM20120374
    • A845238
    • Z1263820295
    • 3-(Propan-2-yl)-5,6,7,8-tetrahydr
    • 5,6,7,8-Tetrahydro-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyrazine (ACI)
    • SY042110
    • 3-isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]-pyrazine
    • EN300-71128
    • Z992916802
    • DTXSID80680586
    • CS-0051666
    • AKOS011877755
    • 3-isopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
    • 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
    • 952182-05-7
    • CNB18205
    • MFCD09743507
    • J-512727
    • SCHEMBL11914625
    • AS-33390
    • MDL: MFCD09743507
    • Inchi: 1S/C8H14N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3
    • InChI Key: HLVMFESFZBIMBC-UHFFFAOYSA-N
    • SMILES: N1=C2CNCCN2C(C(C)C)=N1

Computed Properties

  • Exact Mass: 166.12200
  • Monoisotopic Mass: 166.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 42.7

Experimental Properties

  • PSA: 42.74000
  • LogP: 0.83350

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Security Information

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00154-50G
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 97%
50g
¥ 15,490.00 2023-04-12
Enamine
EN300-71128-0.25g
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 95.0%
0.25g
$143.0 2025-03-21
Apollo Scientific
OR926198-250mg
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 95%
250mg
£225.00 2025-02-21
Enamine
EN300-71128-2.5g
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 95.0%
2.5g
$481.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00154-5G
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 97%
5g
¥ 4,158.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00154-10G
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 97%
10g
¥ 6,270.00 2023-04-12
TRC
I779455-500mg
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
952182-05-7
500mg
$ 320.00 2022-06-04
Enamine
EN300-71128-1.0g
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 95.0%
1.0g
$289.0 2025-03-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11784-10g
3-isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 95%
10g
$1150 2023-09-07
Aaron
AR006PA1-5g
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
952182-05-7 95%
5g
$1127.00 2024-07-18

Additional information on 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Recent Advances in the Study of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 952182-05-7)

The compound 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 952182-05-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by a fused triazolopyrazine core, has been explored for its role in modulating various biological targets, including kinases and GPCRs. Recent studies have highlighted its utility as a versatile pharmacophore in drug discovery, particularly in the development of novel small-molecule inhibitors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship (SAR) of derivatives based on this scaffold. The study revealed that substitutions at the propan-2-yl position significantly influence the compound's binding affinity and selectivity toward specific kinase targets. Molecular docking simulations further elucidated the interactions between the triazolopyrazine core and the ATP-binding site of target kinases, providing a rationale for the observed inhibitory activity.

Another groundbreaking study, published in ACS Chemical Biology, explored the compound's potential as an allosteric modulator of G protein-coupled receptors (GPCRs). The researchers synthesized a series of analogs and evaluated their effects on receptor signaling pathways. The results demonstrated that 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique binding kinetics, distinguishing it from traditional orthosteric ligands. This finding opens new avenues for the development of GPCR-targeted therapeutics with improved specificity and reduced side effects.

Recent advancements in synthetic methodologies have also facilitated the scalable production of this compound. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route that employs catalytic hydrogenation and regioselective cyclization, achieving high yields and purity. This development is critical for enabling large-scale preclinical and clinical studies.

In summary, the growing body of research on 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine underscores its potential as a promising scaffold in drug discovery. Its versatility in targeting diverse biological pathways, coupled with recent synthetic breakthroughs, positions it as a key player in the development of next-generation therapeutics. Future studies are expected to further explore its applications in oncology, neurology, and infectious diseases.

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Amadis Chemical Company Limited
(CAS:952182-05-7)3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
A845238
Purity:99%
Quantity:100g
Price ($):3067.0